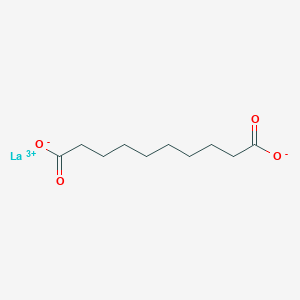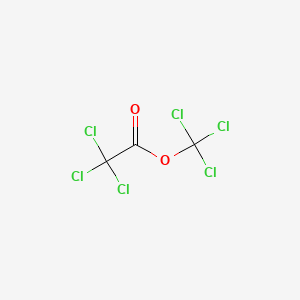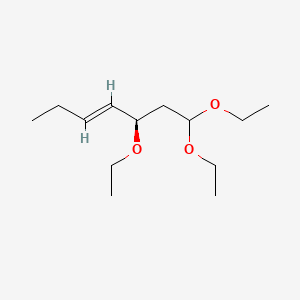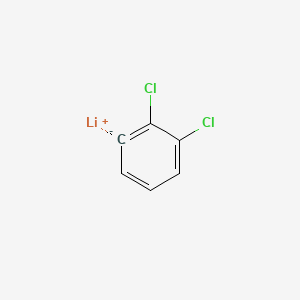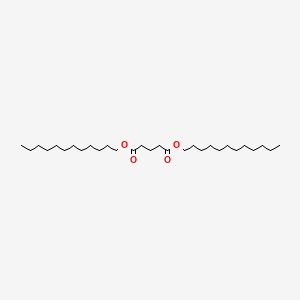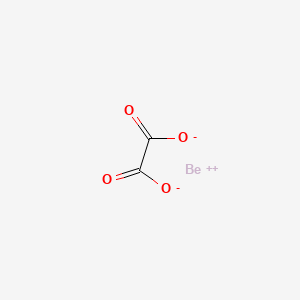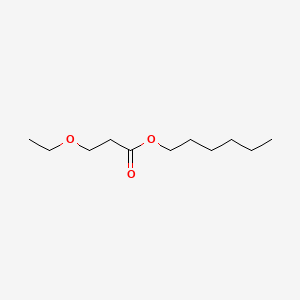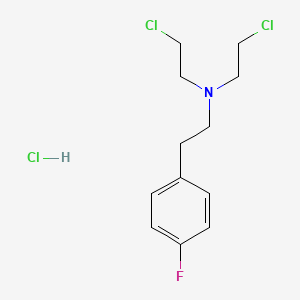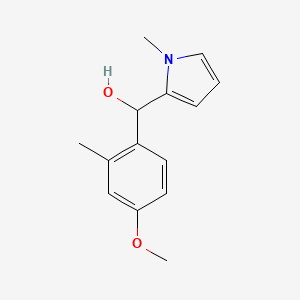
4-Methoxy-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol ist eine organische Verbindung mit der Summenformel C14H17NO2. Es ist ein Derivat von Phenylmethanol, bei dem der Phenylring an der 4-Position mit einer Methoxygruppe und an der 2-Position mit einer Methylgruppe substituiert ist. Außerdem ist die Methanolgruppe an einen Pyrrolring gebunden, der an der 1-Position mit einer Methylgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Methoxy-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol umfasst typischerweise die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit 4-Methoxy-2-methylbenzaldehyd und 1-Methyl-2-pyrrolcarboxaldehyd.
Kondensationsreaktion: Diese Ausgangsmaterialien unterliegen einer Kondensationsreaktion in Gegenwart einer geeigneten Base, wie z. B. Natriumhydroxid, um die Zwischenverbindung zu bilden.
Reduktion: Die Zwischenverbindung wird dann unter Verwendung eines Reduktionsmittels wie Natriumborhydrid reduziert, um this compound zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden für höhere Ausbeuten und Reinheit optimiert. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
4-Methoxy-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Eine weitere Reduktion kann zur Bildung von Alkoholderivaten führen.
Substitution: Die Methoxy- und Methylgruppen am Phenylring können Substitutionsreaktionen mit geeigneten Elektrophilen oder Nukleophilen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig als Reduktionsmittel verwendet.
Substitution: Reagenzien wie Halogene (z. B. Brom) und Nukleophile (z. B. Amine) können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Ketonen oder Aldehyden.
Reduktion: Bildung von Alkoholderivaten.
Substitution: Bildung von substituierten Phenylmethanolderivaten.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Vorläufer für komplexere Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und entzündungshemmende Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Leitstruktur für die Medikamentenentwicklung untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von this compound umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen ausüben, indem sie:
An Enzyme bindet: Spezielle Enzyme, die an Stoffwechselwegen beteiligt sind, hemmt oder aktiviert.
Rezeptorinteraktion: Die Rezeptoraktivität moduliert, was zu Veränderungen in der zellulären Signalgebung führt.
Genexpression: Die Genexpression und Proteinsynthese beeinflusst.
Wirkmechanismus
The mechanism of action of 4-Methoxy-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling.
Gene Expression: Influencing gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol: Fehlt die Methylgruppe an der 2-Position des Phenylrings.
2-Methylphenyl-(1-methyl-2-pyrrolyl)methanol: Fehlt die Methoxygruppe an der 4-Position des Phenylrings.
Phenyl-(1-methyl-2-pyrrolyl)methanol: Fehlen sowohl die Methoxy- als auch die Methylgruppen am Phenylring.
Einzigartigkeit
4-Methoxy-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol ist einzigartig aufgrund des Vorhandenseins von sowohl Methoxy- als auch Methylgruppen am Phenylring, was seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Diese Kombination von Substituenten kann sein Potenzial als vielseitige Verbindung in verschiedenen Anwendungen verbessern.
Eigenschaften
Molekularformel |
C14H17NO2 |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
(4-methoxy-2-methylphenyl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C14H17NO2/c1-10-9-11(17-3)6-7-12(10)14(16)13-5-4-8-15(13)2/h4-9,14,16H,1-3H3 |
InChI-Schlüssel |
IATSMRZFXKKPHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC)C(C2=CC=CN2C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



